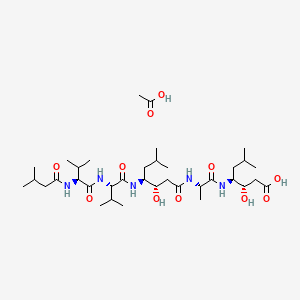
PROTAC IRAK3 degrade-1 (formic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC IRAK3 degrade-1 (formic) is a potent and selective degrader of interleukin-1 receptor-associated kinase 3 (IRAK3). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which is designed to target and degrade specific proteins within cells. PROTAC IRAK3 degrade-1 (formic) has an IC50 value of 5 nanomolar, indicating its high efficacy in degrading IRAK3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK3 degrade-1 (formic) involves multiple steps, including the preparation of the ligand for the protein of interest (IRAK3) and the ligand for the E3 ubiquitin ligase, connected by a suitable linker. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production of PROTAC IRAK3 degrade-1 (formic) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
PROTAC IRAK3 degrade-1 (formic) primarily undergoes binding and degradation reactions. It forms a ternary complex with IRAK3 and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK3 by the proteasome .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of PROTAC IRAK3 degrade-1 (formic) include dimethyl sulfoxide (DMSO) for solubilization and various organic solvents for purification. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal activity .
Major Products
The major product of the reaction involving PROTAC IRAK3 degrade-1 (formic) is the degraded form of IRAK3, which is targeted for proteasomal degradation. This results in the reduction of IRAK3 levels within the cell .
Scientific Research Applications
PROTAC IRAK3 degrade-1 (formic) has a wide range of scientific research applications:
Mechanism of Action
PROTAC IRAK3 degrade-1 (formic) exerts its effects by forming a ternary complex with IRAK3 and the E3 ubiquitin ligase cereblon (CRBN). This complex facilitates the ubiquitination of IRAK3, marking it for degradation by the proteasome. The degradation of IRAK3 leads to the suppression of pro-inflammatory signaling pathways in innate leukocytes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
PROTAC IRAK3 degrade-1 (formic) is unique in its high selectivity and potency for degrading IRAK3. Its IC50 value of 5 nanomolar is significantly lower than that of many other PROTAC molecules, indicating its superior efficacy .
Properties
Molecular Formula |
C48H65N11O8 |
|---|---|
Molecular Weight |
924.1 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[2-[1-[4-oxo-4-[4-[4-[(5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]cyclohexyl]piperazin-1-yl]butanoyl]piperidin-4-yl]ethyl]piperazin-1-yl]isoindole-1,3-dione;formic acid |
InChI |
InChI=1S/C47H63N11O6.CH2O2/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62;2-1-3/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62);1H,(H,2,3) |
InChI Key |
BFLIYXLHZMYACM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)
![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)







